4-Iodo-3-methoxy-5-nitroaniline 4-Iodo-3-methoxy-5-nitroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18159055
InChI: InChI=1S/C7H7IN2O3/c1-13-6-3-4(9)2-5(7(6)8)10(11)12/h2-3H,9H2,1H3
SMILES:
Molecular Formula: C7H7IN2O3
Molecular Weight: 294.05 g/mol

4-Iodo-3-methoxy-5-nitroaniline

CAS No.:

Cat. No.: VC18159055

Molecular Formula: C7H7IN2O3

Molecular Weight: 294.05 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-3-methoxy-5-nitroaniline -

Specification

Molecular Formula C7H7IN2O3
Molecular Weight 294.05 g/mol
IUPAC Name 4-iodo-3-methoxy-5-nitroaniline
Standard InChI InChI=1S/C7H7IN2O3/c1-13-6-3-4(9)2-5(7(6)8)10(11)12/h2-3H,9H2,1H3
Standard InChI Key NYAMJVRIZDMRMF-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1I)[N+](=O)[O-])N

Introduction

Chemical Properties and Structural Analysis

Molecular Characteristics

4-Iodo-3-methoxy-5-nitroaniline exhibits a planar aromatic structure with substituents at the 3-, 4-, and 5-positions of the benzene ring. The iodine atom at position 4 contributes to its electron-deficient character, while the methoxy (-OCH3_3) and nitro (-NO2_2) groups at positions 3 and 5 introduce steric and electronic effects that influence reactivity . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC7H7IN2O3\text{C}_7\text{H}_7\text{IN}_2\text{O}_3
Molecular Weight294.05 g/mol
SMILES NotationCOC1=CC(=CC(=C1I)N+[O-])N
InChI KeyNYAMJVRIZDMRMF-UHFFFAOYSA-N
Boiling PointNot reported-
Density2.0–2.1 g/cm3^3 (estimated)

The compound’s low solubility in polar solvents (e.g., water) contrasts with its moderate solubility in ethanol and acetone, a trait leveraged in purification processes .

Synthesis Methods and Reaction Pathways

Diazotization-Iodination Strategy

A widely reported synthesis begins with 3-methoxy-5-nitroaniline, which undergoes diazotization using sodium nitrite (NaNO2\text{NaNO}_2) in hydrochloric acid (HCl\text{HCl}) at 0–5°C . The resulting diazonium salt is treated with potassium iodide (KI\text{KI}) to introduce the iodine substituent via Sandmeyer reaction:

Ar-N2+Cl+KIAr-I+N2+KCl\text{Ar-N}_2^+ \text{Cl}^- + \text{KI} \rightarrow \text{Ar-I} + \text{N}_2 \uparrow + \text{KCl}

This method achieves yields of 68–75%, with purity >95% after recrystallization from ethanol .

Alternative Pathways

Patents describe a two-step approach starting with 4-nitroaniline:

  • Methoxylation: Treatment with iodomethane (CH3I\text{CH}_3\text{I}) in the presence of a base (e.g., K2_2CO3_3) substitutes a hydrogen atom with methoxy.

  • Directed Ortho-Iodination: Using I2\text{I}_2 and a silver catalyst (AgOTf), iodine is introduced at the para position relative to the nitro group .

This route avoids diazotization, reducing byproduct formation but requiring costly catalysts .

Applications in Pharmaceuticals and Industrial Chemistry

Pharmaceutical Intermediates

4-Iodo-3-methoxy-5-nitroaniline serves as a precursor to kinase inhibitors, analogous to the role of 4-fluoro-2-methoxy-5-nitroaniline in Mereletinib synthesis . Its iodine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl scaffolds common in oncology therapeutics . For example, coupling with boronic acids yields compounds targeting BRAF V600E mutations .

Dye and Pigment Manufacturing

The nitro group’s electron-withdrawing properties enhance chromophore intensity, making the compound valuable in azo dye synthesis. Reaction with diazonium salts produces deeply colored complexes used in textile and ink industries. A representative reaction is:

Ar-NH2+Ar’N2+Ar-N=N-Ar’+H+\text{Ar-NH}_2 + \text{Ar'}-\text{N}_2^+ \rightarrow \text{Ar-N=N-Ar'} + \text{H}^+

Catalysis and Material Science

Preliminary studies suggest utility in palladium-catalyzed C–H activation reactions, where the iodine atom acts as a directing group . Additionally, its incorporation into metal-organic frameworks (MOFs) is being explored for gas storage applications.

PrecautionImplementation Example
Personal Protective Equipment (PPE)Nitrile gloves, goggles, lab coats
VentilationFume hoods with >100 ft/min airflow
StorageAirtight containers in dark, dry conditions
Spill ManagementAbsorb with vermiculite; neutralize with 10% NaOH

Regulatory compliance with OSHA (29 CFR 1910.1200) and EPA guidelines is mandatory for industrial-scale operations .

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